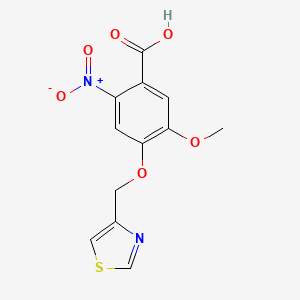

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid

Description

Historical Context of Benzoic Acid Derivatives in Chemical Research

Benzoic acid (C₆H₅COOH), the simplest aromatic carboxylic acid, has been a cornerstone of organic chemistry since its isolation from gum benzoin in the 16th century. Early industrial processes relied on benzotrichloride hydrolysis, but chlorinated byproducts limited applications in food and pharmaceuticals. The 19th-century work of Liebig and Wöhler elucidated its structure, enabling synthetic routes like toluene oxidation using cobalt catalysts. By the 20th century, benzoic acid derivatives became pivotal in drug design, exemplified by aspirin (acetylsalicylic acid) and parabens.

Table 1: Key Milestones in Benzoic Acid Derivative Development

Significance of Thiazole-Functionalized Compounds in Modern Chemistry

Thiazole, a five-membered heterocycle with nitrogen and sulfur atoms, is a pharmacophoric motif in >18 FDA-approved drugs. Its electron-rich structure enables π-π interactions and hydrogen bonding, critical for biological activity. Notable examples include:

Table 2: Clinically Relevant Thiazole-Containing Compounds

Thiazole derivatives exhibit broad bioactivity due to their ability to mimic peptide bonds and interact with enzymatic pockets. Recent advances in Hantzsch-thiazole synthesis (e.g., phenacyl bromide cyclization) have streamlined hybrid molecule production.

Position of 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic Acid in Contemporary Research

This compound integrates three functional domains:

- Benzoic acid core : Provides carboxylic acid functionality for salt formation and hydrogen bonding.

- Methoxy-nitro substitution : Enhances electron-withdrawing effects, stabilizing aromatic systems.

- Thiazolylmethoxy side chain : Introduces heterocyclic rigidity and potential metal-chelating properties.

Its synthesis typically involves:

- Nitration of 5-methoxybenzoic acid.

- Etherification with 4-(chloromethyl)thiazole under phase-transfer catalysis.

Table 3: Synthetic Routes to this compound

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 85% |

| 2 | Alkylation | K₂CO₃, DMF, 80°C | 72% |

| 3 | Hydrolysis | NaOH, EtOH/H₂O | 92% |

Current research focuses on its role as a:

Properties

IUPAC Name |

5-methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O6S/c1-19-10-2-8(12(15)16)9(14(17)18)3-11(10)20-4-7-5-21-6-13-7/h2-3,5-6H,4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGWJDCBTNENHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC2=CSC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Difluorobenzene

The initial step involves nitration of difluorobenzene to introduce a nitro group selectively. This process is typically conducted under controlled low-temperature conditions to prevent over-nitration.

The nitration yields 5-difluoro nitrobenzene , a key intermediate.

Ammonolysis to Form 2-Nitro-4-fluoroaniline

The fluorinated nitrobenzene undergoes ammonolysis in DMSO to replace the fluorine atom with an amino group, forming 2-nitro-4-fluoroaniline.

| Parameter | Typical Range | Optimal Condition | Reference |

|---|---|---|---|

| Solvent | DMSO | 80–100°C | |

| Temperature | 80–100°C | 80–100°C | |

| Yield | ~94–95% | - |

This step is crucial for subsequent halogen substitution.

Bromination via Diazotization and Coupling

The amino compound is diazotized and then coupled with cuprous bromide to introduce bromine at the desired position, yielding 2-nitro-4-bromobenzene.

Cyaniding (Cyanogenation)

Cyaniding replaces the bromine with a nitrile group, employing cuprous cyanide in a polar aprotic solvent like DMF.

| Parameter | Typical Range | Optimal Condition | Reference |

|---|---|---|---|

| Reagent | Cuprous cyanide | 1.2–1.5:1 molar ratio | |

| Solvent | DMF | 145–155°C | |

| Temperature | 150–155°C | 150–155°C | |

| Yield | High, optimized at 75–80% | - |

This step yields 2-nitro-4-cyanobenzene .

Methoxylation

The nitrile is then methoxylated using sodium methoxide in DMF, converting the nitrile to a methoxybenzonitrile derivative.

| Parameter | Typical Range | Optimal Condition | Reference |

|---|---|---|---|

| Reagent | Sodium methoxide | 1.0–1.2:1 molar ratio | |

| Solvent | DMF | 60–90°C | |

| Reaction time | Sufficient for completion | - | |

| Yield | ~90.9% | - |

Hydrolysis to Benzoic Acid

The methoxybenzonitrile undergoes hydrolysis in sodium hydroxide solution, converting the nitrile to the corresponding benzoic acid.

| Parameter | Typical Range | Optimal Condition | Reference |

|---|---|---|---|

| Hydrolyzing agent | Sodium hydroxide | 12–15% solution | |

| Temperature | 95–100°C | 95–100°C | |

| Molar ratio | 2.0–3.0:1 | 2.0–3.0:1 | |

| Yield | ~96% | - |

This yields 5-methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid after purification.

Summary of Key Data

Notes and Considerations

- Temperature control is critical at each step, especially during nitration, diazotization, and cyaniding, to ensure regioselectivity and prevent side reactions.

- Solvent choice influences reaction efficiency; sulfuric acid is preferred for nitration, while DMF is optimal for cyaniding and methoxylation.

- Purity and yield depend on precise stoichiometry and reaction monitoring, often via GC or HPLC.

- Industrial scalability favors the use of continuous flow systems for nitration and cyaniding to enhance safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methoxide or other strong bases.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: 5-Methoxy-2-amino-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Oxidation: Oxidized thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound's structural features, particularly the thiazole moiety, have been linked to significant antimicrobial properties. Research indicates that derivatives of thiazole exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study evaluating the antimicrobial efficacy of thiazole derivatives, compounds similar to 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli. The introduction of nitro groups was found to enhance antibacterial properties significantly. For instance, compounds with a nitrophenyl substituent showed comparable activity to standard antibiotics like ampicillin .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 5-Methoxy Derivative | Moderate | Weak |

| Nitro-substituted Thiazole | Strong | Moderate |

Anticancer Potential

The anticancer properties of this compound have also been investigated. Thiazole-containing compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity against Cancer Cell Lines

In vitro studies have demonstrated that thiazole derivatives exhibit cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer) and HepG2 (liver cancer). The mechanism of action is believed to involve the modulation of Bcl-2 protein activity, which plays a critical role in regulating apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 23.30 ± 0.35 | Bcl-2 inhibition |

| HepG2 | >1000 | Induction of apoptosis |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of thiazole derivatives. Modifications at specific positions on the thiazole ring can lead to enhanced biological activities.

Key Findings:

- Substitution patterns significantly affect antimicrobial and anticancer activities.

- Compounds with electron-withdrawing groups (e.g., nitro groups) generally exhibit improved potency.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is largely dependent on its functional groups:

Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules.

Thiazole Ring: The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity.

Methoxy Group: The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

(a) Z-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]benzoic Acid

- Substituents: Indole-thiazolidinone hybrid.

- Biological Activity: Demonstrated antibacterial and antifungal properties, with indole and thiazolidinone moieties contributing to bioactivity .

- Thiazole rings are smaller and less aromatic than indole, which may reduce fluorescence intensity compared to indole-containing derivatives (e.g., indole: 38.50 L µmol⁻¹ vs. benzoic acid: 0.03 L µmol⁻¹) .

(b) 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

Toxicity and QSTR Predictions

A QSTR model for benzoic acid derivatives () identifies 0JA (zero-order connectivity index) and 1JA (first-order connectivity index) as critical predictors of oral LD₅₀ in mice. The target compound’s nitro and thiazole-methoxy groups likely increase its connectivity indices, correlating with higher predicted toxicity compared to simpler derivatives like unsubstituted benzoic acid. For example:

Fluorescence and Optical Properties

- Benzoic Acid : Low molar fluorescence (0.03 L µmol⁻¹) and Stokes shift (0.32 eV) .

- Target Compound: The thiazole ring may enhance fluorescence slightly (similar to phenolic compounds like p-Cresol: 0.11 quantum yield) but less than indole derivatives. Nitro groups typically quench fluorescence, suggesting a trade-off between substituent effects .

Acidity and Solubility

- Nitro Group : Strong electron-withdrawing effect lowers pKa (increased acidity) compared to methoxy-substituted analogues. For example, salicylic acid (ortho-hydroxy) has pKa ~2.97, while nitro-substituted benzoic acids may exhibit pKa <2.5 .

- Thiazole-Methoxy Group : The ether linkage enhances solubility in polar solvents compared to alkyl-thiazole derivatives (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) .

Environmental Behavior

- Ion Exchange Removal: Benzoic acid derivatives with high charge density (e.g., trimesic acid) are efficiently removed (>90%) via ion exchange resins. 9% at high concentrations) .

Biological Activity

5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H12N2O5S

- Molecular Weight : 288.30 g/mol

- SMILES Notation : CCOC(=O)C1=CC(=C(C=C1C(=O)O)N(=O)=O)C2=C(SN=C2)C=C(C=C2)C=C(C=C2)N(=O)=O

Antimicrobial Activity

Research indicates that compounds containing thiazole and nitro groups exhibit notable antimicrobial properties. The mechanism of action typically involves the reduction of nitro groups to form reactive intermediates that damage bacterial DNA.

Case Studies:

- Study on Antimicrobial Efficacy :

- A study demonstrated that derivatives of thiazole had significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

- Mechanism of Action :

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied, showing promising results in inhibiting tumor growth.

Research Findings:

-

Cytotoxicity Studies :

- Thiazole derivatives have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The presence of electron-donating groups like methoxy enhances the anticancer activity .

- In vitro studies revealed that certain thiazole compounds had IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy against cancer cells .

- Structure-Activity Relationship (SAR) :

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects.

Mechanism:

Q & A

Q. What are the key synthetic routes for 5-Methoxy-2-nitro-4-(1,3-thiazol-4-ylmethoxy)benzoic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a thiazole-containing intermediate with a nitro-substituted benzoic acid derivative. Key steps include:

- Thiazole Ring Formation : Use Bischler-Napieralski conditions to cyclize precursors into the thiazole moiety, as demonstrated in analogous syntheses of methoxy-substituted heterocycles .

- Nitro Group Introduction : Nitration of the benzoic acid backbone under controlled acidic conditions to avoid over-oxidation.

- Ether Linkage : Mitsunobu or nucleophilic substitution reactions to attach the thiazole-methoxy group to the benzoic acid core.

Optimization Strategies : - Monitor reaction progress via TLC or HPLC to minimize side products .

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (e.g., 0–60°C) to balance reaction rate and purity .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., experimental vs. calculated values for C₁₄H₁₁N₂O₆S) with precision <5 ppm .

- 1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiazole protons (δ 7.1–7.3 ppm) .

- LC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental data in spectroscopic analysis?

Discrepancies often arise from:

- Sample Purity : Recrystallize the compound using mixed solvents (e.g., EtOH/H₂O) to remove impurities affecting NMR or HRMS signals .

- Isotopic Patterns : Use isotopic distribution simulations (e.g., ACD/Labs) to differentiate between molecular ion peaks and adducts in HRMS .

- Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Q. What strategies are effective in modifying the thiazole moiety to enhance pharmacological activity?

- Structural Analogs : Replace the thiazole with triazole or oxazole rings to modulate electron density and bioactivity, as seen in antimicrobial studies of triazole derivatives .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) at the thiazole’s 5-position to enhance binding affinity to target enzymes .

- In Vitro Testing : Use kinase inhibition assays (e.g., EGFR or COX-2) to correlate structural modifications with activity changes .

Q. How to design stability studies under various environmental conditions?

- Accelerated Degradation Tests : Expose the compound to:

- Analytical Endpoints : Monitor decomposition via HPLC peak area reduction and identify degradants using LC-MS/MS .

- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation and hydrolysis .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results across different assay platforms?

- Assay Validation : Compare results from cell-based (e.g., MTT) vs. biochemical (e.g., fluorescence polarization) assays to rule out false positives from off-target interactions .

- Solubility Checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Positive Controls : Include reference inhibitors (e.g., aspirin for COX-2) to normalize inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.